molecular formula C16H14N4O3S2 B2781555 2-((4-(methylsulfonyl)phenyl)amino)-N-(pyridin-3-yl)thiazole-4-carboxamide CAS No. 1170227-07-2

2-((4-(methylsulfonyl)phenyl)amino)-N-(pyridin-3-yl)thiazole-4-carboxamide

Cat. No.: B2781555
CAS No.: 1170227-07-2
M. Wt: 374.43
InChI Key: KXAYOQDUZUABFG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“2-((4-(methylsulfonyl)phenyl)amino)-N-(pyridin-3-yl)thiazole-4-carboxamide” is a chemical compound with the molecular formula C16H14N4O3S2 and a molecular weight of 374.43. It is a type of 2,4-disubstituted thiazole, a class of compounds known for their wide range of biological activities .


Molecular Structure Analysis

Thiazoles are five-membered heterocyclic compounds containing sulfur and nitrogen at positions 1 and 3, respectively . The molecular structure of this compound includes a thiazole ring with various substituents, which can significantly affect its biological outcomes .

Scientific Research Applications

Synthesis and Chemical Properties

Researchers have extensively studied the synthesis and transformation of heterocyclic compounds, including thiazoles, which are closely related to the compound . For example, the synthesis and transformation of 4-phosphorylated derivatives of 1,3-azoles, including thiazoles, have been explored to understand their chemical and biological properties better. Such derivatives are characterized by various types of activity, including insectoacaricidal, anti-blastic, sugar-lowering, and antihypertensive effects, highlighting the broad utility of these compounds in medicinal chemistry and other fields (Abdurakhmanova et al., 2018).

Biological and Medicinal Applications

Sulfonamides, which share structural similarities with the specified compound through the sulfonamide functional group, have been reviewed for their patent activity and applications in various therapeutic areas. These compounds are present in many clinically used drugs, such as diuretics, carbonic anhydrase inhibitors, and antiepileptics. The review covers scientific and patent literature on these compounds, indicating their significance in developing treatments for diseases such as glaucoma, cancer, and bacterial infections (Carta et al., 2012).

Environmental and Material Science Research

The environmental fate and degradation of polyfluoroalkyl chemicals, which include structures similar to the compound of interest, have been studied to understand their biodegradability and impact on ecosystems. These studies contribute to assessing the environmental persistence of such compounds and their potential transformation into perfluoroalkyl acids, which have known environmental and health impacts. This research underscores the importance of understanding the environmental behavior of complex organic molecules (Liu & Mejia Avendaño, 2013).

Future Directions

Thiazoles, including 2-aminothiazole derivatives, have emerged as a promising scaffold in medicinal chemistry and drug discovery research . Future research may focus on the design and structural modification of these compounds to develop potent anticancer agents .

Properties

IUPAC Name

2-(4-methylsulfonylanilino)-N-pyridin-3-yl-1,3-thiazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14N4O3S2/c1-25(22,23)13-6-4-11(5-7-13)19-16-20-14(10-24-16)15(21)18-12-3-2-8-17-9-12/h2-10H,1H3,(H,18,21)(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KXAYOQDUZUABFG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1=CC=C(C=C1)NC2=NC(=CS2)C(=O)NC3=CN=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14N4O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.